

Provitamin A Activity of Torularhodin: A Technical Guide

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Abstract: **Torularhodin**, a C40 carotenoid pigment synthesized by various red yeasts, is gaining attention for its significant antioxidant properties and potential as a precursor to vitamin A. This document provides a comprehensive technical overview of the provitamin A activity of **torularhodin**, consolidating current knowledge on its biosynthesis, chemical properties, metabolic conversion, and the experimental evidence supporting its role as a provitamin A carotenoid. Detailed experimental protocols and structured data are presented to facilitate further research and development in the fields of nutrition, pharmacology, and biotechnology.

Introduction

Torularhodin is a natural carotenoid pigment responsible for the characteristic red-orange hue of yeasts belonging to genera such as Rhodotorula, Sporobolomyces, and Sporidiobolus.[1][2] [3] Structurally, it is a tetraterpenoid with a molecular formula of C40H52O2.[4][5] Beyond its function as a natural colorant, **torularhodin** exhibits potent biological activities, including strong antioxidant, anti-inflammatory, and anticancer properties.[2][6][7] A key area of interest is its provitamin A activity, defined by its potential to be metabolically converted to vitamin A (retinol) in the body. This is attributed to the presence of an unsubstituted β -ionone ring in its structure, a prerequisite for enzymatic cleavage into retinal.[2][6] This guide delves into the core scientific principles and evidence underlying the provitamin A activity of **torularhodin**.

Chemical Structure and Properties



Torularhodin's biological function is intrinsically linked to its unique chemical structure.

- Molecular Formula: C40H52O2[4][5]
- CAS Name: 3',4'-Didehydro-β,ψ-caroten-16'-oic acid[4]
- Key Structural Features:
 - β-ionone Ring: It possesses one β-ionone ring, which is the essential moiety for recognition by the vitamin A-converting enzyme.[8]
 - Extended Polyene Chain: A long system of conjugated double bonds is responsible for its red color and significant antioxidant capacity, which is reportedly greater than that of βcarotene.[2][8]
 - Terminal Carboxylic Acid Group: This functional group makes torularhodin one of the few naturally occurring acidic carotenoids, imparting slightly more polar properties compared to carotenes like torulene or β-carotene.[2][9]

The structural similarity to β -carotene, particularly the presence of the β -ionone ring, forms the theoretical basis for its provitamin A activity.[6]

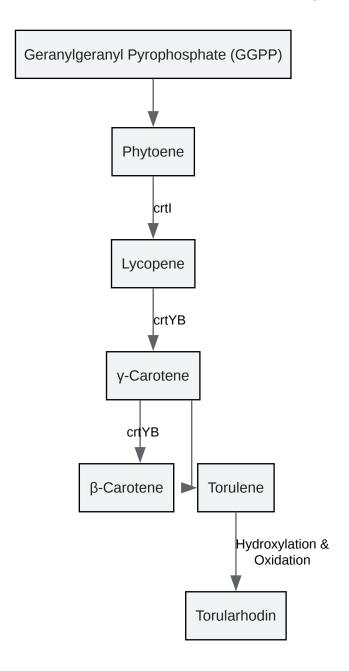
Biosynthesis of Torularhodin

Torularhodin is synthesized in red yeasts via the mevalonate pathway, branching off from the synthesis of other carotenoids like β -carotene. The pathway originates from geranylgeranyl pyrophosphate (GGPP).

- Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene.
- Desaturation: Phytoene undergoes a series of desaturation steps, catalyzed by phytoene desaturase, to form lycopene.
- Cyclization: Lycopene is cyclized at one end by lycopene cyclase to produce γ-carotene.
 This step represents a critical branch point in the pathway.
- Formation of Torulene: y-carotene serves as the direct precursor to torulene.[1][10]



• Oxidation to **Torularhodin**: Torulene is then hydroxylated and subsequently oxidized to form **torularhodin**, which involves the formation of the terminal carboxylic acid group.[1][2]



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Caption: Biosynthesis pathway of torularhodin from GGPP in yeast.

Metabolic Conversion to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a crucial metabolic process. The central enzyme in this pathway is β -carotene 15,15'-dioxygenase (BCO1), primarily found in the



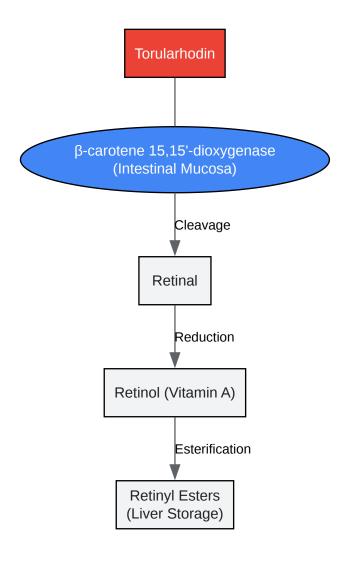




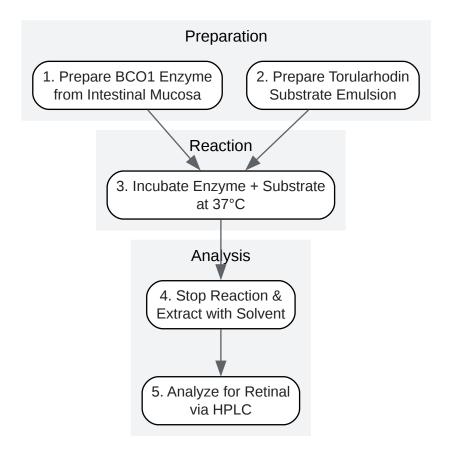
intestinal mucosa.[11][12]

- Enzymatic Cleavage: BCO1 recognizes and cleaves carotenoids containing at least one unsubstituted β-ionone ring at the central 15,15' double bond.
- Formation of Retinal: The cleavage of a provitamin A carotenoid yields retinal (retinaldehyde). In the case of **torularhodin**, this cleavage would theoretically produce one molecule of retinal and a C19-apocarotenoid.
- Reduction to Retinol: Retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.[13][14]
- Esterification and Storage: Retinol can be esterified to form retinyl esters, the primary storage form of vitamin A in the liver.[15][16]









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